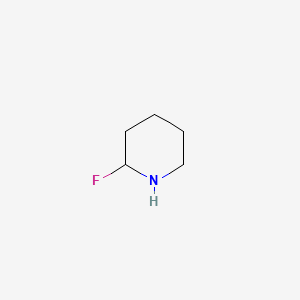

2-Fluoropiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

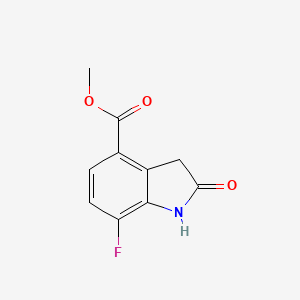

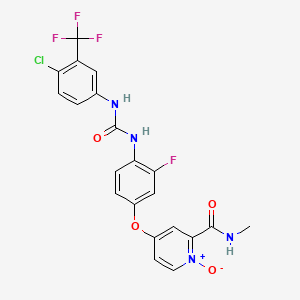

2-Fluoropiperidine is a chemical compound with the molecular formula C5H10FN . It has an average mass of 103.138 Da and a monoisotopic mass of 103.079727 Da .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-Fluoropiperidine, involves complex reactions . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 2-iodopyridine with tri- and pentafluoroethylcooper at high temperatures in DMF .Molecular Structure Analysis

The molecular structure of 2-Fluoropiperidine consists of five carbon atoms, one nitrogen atom, and one fluorine atom . The structure is cyclic, forming a six-membered ring .Chemical Reactions Analysis

The chemical reactions involving 2-Fluoropiperidine are complex and involve several steps . For instance, the reaction of 2-nucleofuge-containing substituted 3-cyanopyridines results in the formation of 3-cyano-2-fluoropyridines .Physical And Chemical Properties Analysis

2-Fluoropiperidine is a liquid with a refractive index of 1.466 . It has a boiling point of 126 °C/753 mmHg and a density of 1.128 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Radiotracer Development for PET Imaging : 2-Fluoropiperidine derivatives, specifically 1,4-disubstituted 3-[18F]fluoropiperidines, were studied for their potential as radiotracers in positron emission tomography (PET). These compounds were explored for imaging NR2B NMDA receptors in the brain, although the initial evaluations showed minimal brain uptakes, indicating limitations for this specific application (Koudih et al., 2012).

Synthesis of 3-Fluoropiperidines and 3-Fluoroazepanes : Optically active prolinols were converted into 3-fluoropiperidines and 3-fluoroazepanes using DAST (diethylaminosulfur trifluoride). This process also produced 2-fluoromethylpyrrolidines as byproducts, demonstrating the versatility of fluoropiperidines in organic synthesis (Déchamps et al., 2007).

Fluorination of Carbanions : Perfluoro-N-fluoropiperidine was used as a site-selective electrophilic fluorinating agent towards carbanionic substrates. This study showcased the compound's ability to selectively add fluorine to various organic molecules (Banks et al., 1991).

Synthesis of 3-Aminomethyl-3-fluoropiperidines : A method was developed for synthesizing 1-alkyl-3-aminomethyl-3-fluoropiperidines, highlighting their significance as building blocks in medicinal chemistry. The process involved the fluorination of certain esters, showcasing the application of fluoropiperidines in the synthesis of novel compounds (Van Hende et al., 2009).

Synthesis of 4-Fluoropiperidines via Aza-Prins Cyclization : The reaction of aldehydes with N-tosyl homoallylamine in the presence of a tetrafluoroboric acid-diethyl ether complex was used to synthesize 4-fluoropiperidines. This demonstrated a cost-effective and convenient method for the preparation of fluoropiperidines (Yadav et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-fluoropiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-5-3-1-2-4-7-5/h5,7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGRGONQGJGYDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655259 |

Source

|

| Record name | 2-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoropiperidine | |

CAS RN |

148991-77-9 |

Source

|

| Record name | 2-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one](/img/no-structure.png)

![8-Oxa-3-thiabicyclo[5.1.0]octane](/img/structure/B570018.png)

![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)